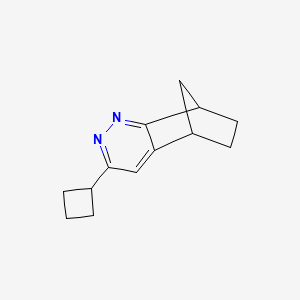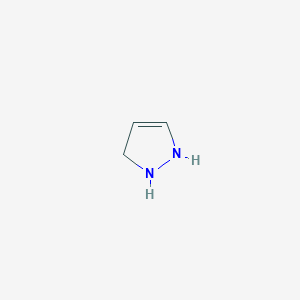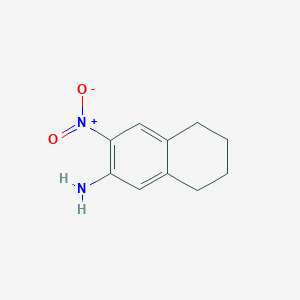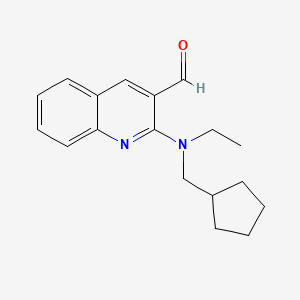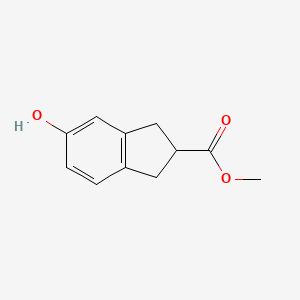
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an indane core with a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indane or its derivatives.
Hydroxylation: The indane core is hydroxylated at the 5-position using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst.
Carboxylation: The hydroxylated indane is then subjected to carboxylation at the 2-position using carbon dioxide (CO₂) under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Oxoindane-2-carboxylate.
Reduction: 5-Hydroxyindane-2-methanol.
Substitution: 5-Chloroindane-2-carboxylate, 5-Bromoindane-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-Hydroxyindole-2-carboxylate: Similar structure but with an indole core instead of indane.
Ethyl 5-Hydroxyindane-2-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
5-Hydroxyindane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester.
Uniqueness: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI-Schlüssel |
YIHFTASGYLUZRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
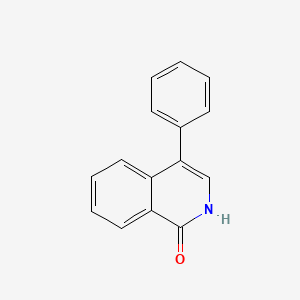
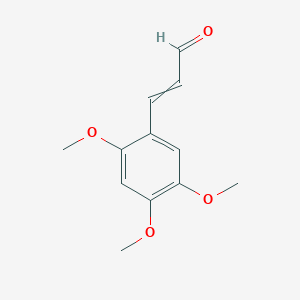
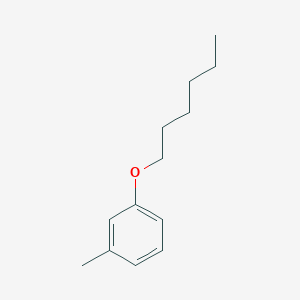
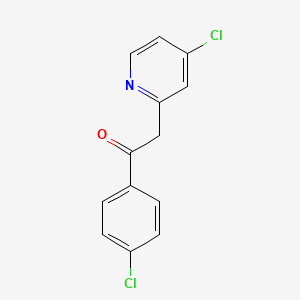
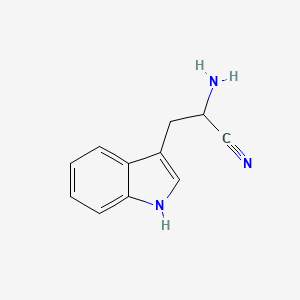
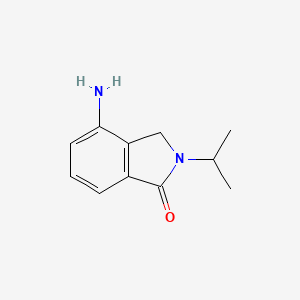
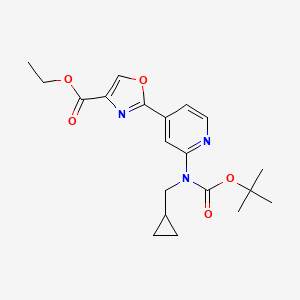
![Bromo[3-(ethyloxy)-3-oxopropyl]ZINC](/img/structure/B8644040.png)
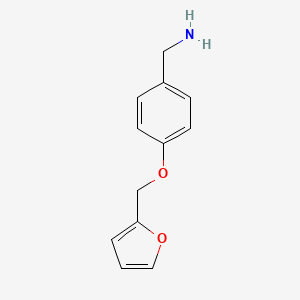
![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)
